D-glutamic acid
Overview
Description
D-glutamic acid: is an optically active form of glutamic acid, an amino acid that plays a crucial role in various biological processes. It is a non-essential amino acid, meaning that it can be synthesized by the human body. This compound is less common in nature compared to its L-isomer but is found in certain bacterial cell walls and capsules . Its molecular formula is C5H9NO4, and it is known for its role in the synthesis of proteins and neurotransmitters .
Mechanism of Action
Target of Action
D-Glutamic acid is an essential constituent of the bacterial peptidoglycan structure . It interacts with the enzyme this compound-adding enzyme (murD), which incorporates it into the peptidoglycan precursor . In the central nervous system, glutamic acid is the most common excitatory neurotransmitter .
Mode of Action
This compound is added to UDP-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-alanine) by the enzyme murD . This is then incorporated into the peptidoglycan precursor, which forms part of the bacterial cell wall . In the central nervous system, glutamic acid acts as an excitatory neurotransmitter .
Biochemical Pathways
This compound plays a crucial role in the synthesis of peptidoglycan, a major component of bacterial cell walls . It is also involved in the modulation of neuronal transmission and hormonal secretion . After intraperitoneal injection, L-glutamate is catabolized via α-ketoglutarate, whereas D-glutamate is converted to n-pyrrolidone carboxylic acid .
Pharmacokinetics
It is known that this compound is metabolized only by d-aspartate oxidase in mammals . After intraperitoneal injection, L-glutamate is catabolized via α-ketoglutarate, whereas D-glutamate is converted to n-pyrrolidone carboxylic acid .
Result of Action
The action of this compound results in the formation of peptidoglycan, a major component of bacterial cell walls . In the central nervous system, it acts as an excitatory neurotransmitter, influencing various neurological processes .
Biochemical Analysis
Biochemical Properties
D-Glutamic acid plays a significant role in the metabolic processes of proteins in living organisms. It participates in many important chemical reactions in animals, plants, and microorganisms . This compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is crucial for the metabolic processes.
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is involved in the metabolism of proteins and sugars, promoting oxidation processes . In the human body, this compound combines with ammonia to form non-toxic glutamine, reducing blood ammonia levels and alleviating symptoms of hepatic coma .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized only by D-aspartate oxidase in mammals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glutamic acid can be synthesized through several methods, including:
Microbial Fermentation: This method involves the use of bacteria such as Corynebacterium glutamicum, which can produce glutamic acid through fermentation.
Chemical Synthesis: this compound can be prepared from L-glutamic acid through esterification, racemization, and hydrolysis.
Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation due to its cost-effectiveness and efficiency. The fermentation process involves the use of genetically modified strains of bacteria to enhance the yield and stability of the produced glutamic acid .
Chemical Reactions Analysis
Types of Reactions: D-glutamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-oxoglutarate, ammonia, and hydrogen peroxide.
Reduction: It can be reduced to form glutamate derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Oxidation: 2-oxoglutarate, ammonia, and hydrogen peroxide.
Reduction: Glutamate derivatives.
Substitution: Various substituted glutamic acid derivatives.
Scientific Research Applications
D-glutamic acid has numerous applications in scientific research, including:
Comparison with Similar Compounds
L-glutamic acid: The L-isomer of glutamic acid, more common in nature and involved in protein synthesis and neurotransmission.
D-aspartic acid: Another D-amino acid with similar properties but different biological roles.
L-aspartic acid: The L-isomer of aspartic acid, involved in the urea cycle and neurotransmission.
Uniqueness of D-glutamic acid: this compound is unique due to its specific role in bacterial cell wall synthesis and its ability to activate certain glutamate receptors. Its presence in bacterial structures and its involvement in neurotransmitter synthesis distinguish it from other similar compounds .
Properties
IUPAC Name |
(2R)-2-aminopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-13-6 | |
Record name | Poly(D-glutamic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1048675 | |
Record name | D-Glutamic acid | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
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Solubility |
8.88 mg/mL at 25 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
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CAS No. |
6893-26-1 | |
Record name | (-)-Glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glutamic acid D-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893261 | |
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Record name | D-Glutamic Acid | |
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Record name | D-Glutamic acid | |
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Record name | D-Glutamic acid | |
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Record name | D-glutamic acid | |
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Record name | D-GLUTAMIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q479989WEA | |
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Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201 °C | |
Record name | D-Glutamic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02517 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Glutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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